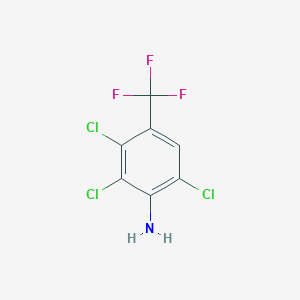

2,3,6-Trichloro-4-(trifluoromethyl)aniline

Overview

Description

Synthesis Analysis

The starting material of the synthesis process is 4-chloro benzotrifluoride which obtains 3, 4, 5- trichloro benzotrifluoride by halogenating reaction with chlorine, and then 3, 4, 5-trichloro benzotrifluoride and ammonia carry out the amination reaction to synthesize 2, 6-dichloro-4- trifluromethylphenyl aniline .

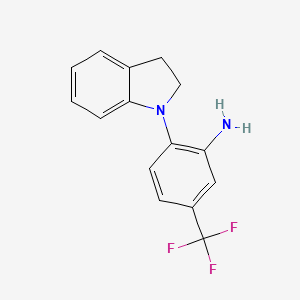

Molecular Structure Analysis

The molecular formula of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .

Physical And Chemical Properties Analysis

The density of “2,3,6-Trichloro-4-(trifluoromethyl)aniline” is 1.532 g/mL at 25°C (lit.) . The melting point is 34-36°C (lit.) and the boiling point is 60-62°C at 1mm Hg (lit.) .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in 2,3,6-Trichloro-4-(trifluoromethyl)aniline, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, 2,3,6-Trichloro-4-(trifluoromethyl)aniline could potentially be used in the development of new pharmaceuticals.

Pesticide Intermediates

2,3,6-Trichloro-4-(trifluoromethyl)aniline is an important intermediate in the production of certain pesticides . For example, it is used in the synthesis of the pyrazole type insecticide "Fipronil" .

Synthesis of Tetrachloronitrobenzene

2,3,6-Trichloro-4-(trifluoromethyl)aniline can be converted into 1:2:3:5-tetrachlorobenzene through a Sandmeyer reaction . This compound has various applications in chemical synthesis .

Preparation of Polyhalogen Arylamine

This compound is used in the preparation of polyhalogen arylamine . Polyhalogen arylamines have a wide range of applications in organic chemistry .

Synthesis of Fluorine-Containing Compounds

Given the presence of the trifluoromethyl group, this compound could be used in the synthesis of other fluorine-containing compounds . These compounds are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Environmental Friendliness

The preparation method of 2,3,6-Trichloro-4-(trifluoromethyl)aniline is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness . This makes it a good choice for sustainable and green chemistry applications .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .

Mechanism of Action

Target of Action

The primary targets of 2,3,6-Trichloro-4-(trifluoromethyl)aniline are currently unknown. This compound is a nitrogen-containing substance that may interact with various biological targets

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to elucidate these interactions and the resulting changes.

Biochemical Pathways

Given its potential interactions with various biological targets, it may influence multiple pathways

Pharmacokinetics

Its bioavailability may be influenced by these properties, which determine how the compound is absorbed, distributed, metabolized, and excreted in the body . More research is needed to outline these properties and their impact on bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trichloro-4-(trifluoromethyl)aniline. For instance, the compound’s solubility and stability can be affected by temperature and pH . Additionally, the presence of other substances in the environment may influence its action and efficacy. More research is needed to understand these influences.

properties

IUPAC Name |

2,3,6-trichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F3N/c8-3-1-2(7(11,12)13)4(9)5(10)6(3)14/h1H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOAHTJXJLENGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)N)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70520169 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86399-04-4 | |

| Record name | 2,3,6-Trichloro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70520169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

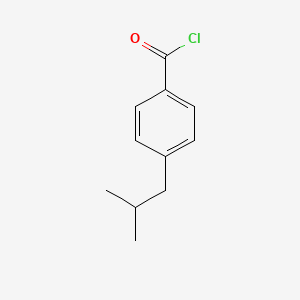

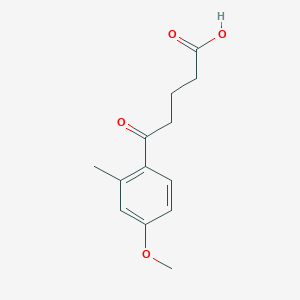

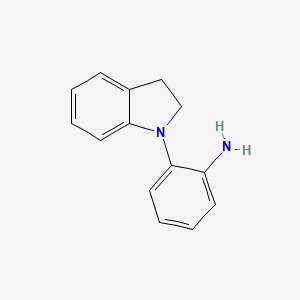

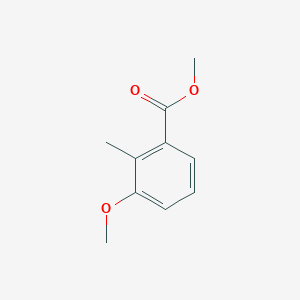

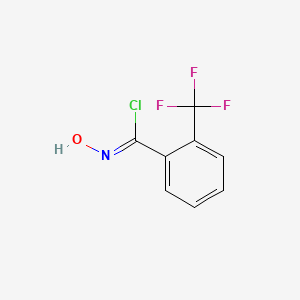

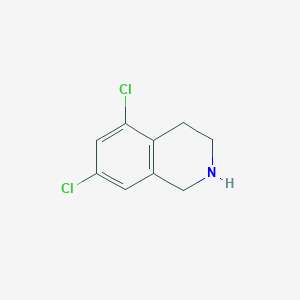

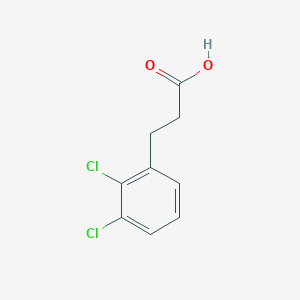

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)